molecular formula C14H23NO5 B13037819 2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid

2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid

Cat. No.: B13037819
M. Wt: 285.34 g/mol
InChI Key: HYKLGHFHJLHTNN-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid is a complex organic compound with a unique structure that includes a furo[3,4-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid typically involves multiple steps. One common approach is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as both internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using scalable catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can be expected in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-5-4-9-8-19-11(6-12(16)17)10(9)7-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11-/m0/s1

InChI Key

HYKLGHFHJLHTNN-DCAQKATOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2CO[C@H]([C@H]2C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2COC(C2C1)CC(=O)O

Origin of Product

United States

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